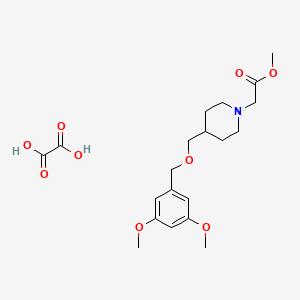

Methyl 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate

描述

Methyl 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a synthetic organic compound featuring a piperidine core substituted with a 3,5-dimethoxybenzyloxymethyl group and a methyl ester moiety. The oxalate salt form enhances its crystallinity and stability.

属性

IUPAC Name |

methyl 2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5.C2H2O4/c1-21-16-8-15(9-17(10-16)22-2)13-24-12-14-4-6-19(7-5-14)11-18(20)23-3;3-1(4)2(5)6/h8-10,14H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGOKYQUDFLADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)OC)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a dimethoxybenzyl group, and an acetate moiety, making it structurally similar to other biologically active compounds. Its IUPAC name is 1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-3,3-diphenylpropan-1-one. The molecular formula is .

While the exact mechanism of action for this compound is not fully understood, it is hypothesized to interact with specific biological targets such as neurotransmitter receptors and enzymes. Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit anti-inflammatory properties .

Pharmacological Studies

Research indicates that this compound may possess various pharmacological activities:

- Neurotransmitter Modulation : Similar compounds have been reported to influence dopamine and serotonin pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives. For instance:

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of piperidine derivatives in animal models of Parkinson's disease. Results indicated significant improvements in motor function and reductions in neuroinflammation .

- Anti-cancer Activity : Research has shown that piperidine-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Data Table: Summary of Biological Activities

科学研究应用

Methyl 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound, a piperidine derivative with potential applications in medicinal chemistry, especially in developing pharmaceuticals that target various biological pathways. Its structure features a piperidine ring, a common motif in many biologically active compounds.

Synthesis and Characterization

The synthesis of this compound involves several synthetic routes, typically requiring careful temperature and pH control. Purification steps, such as recrystallization or chromatography, are essential to isolate the desired product. Structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Applications

This compound's structural features make it a candidate for further exploration in medicinal chemistry, potentially leading to novel therapeutic agents.

Chemical Reactions

Due to its functional groups, this compound may participate in various chemical reactions. These reactions are often studied using kinetic analysis and mechanistic studies to understand their pathways and intermediates.

相似化合物的比较

Structural and Molecular Differences

Theoretical Property Differences

The amide’s hydrogen-bonding capacity (–NH) may improve aqueous solubility compared to the ester .

Stability :

- Amides are generally more hydrolytically stable than esters under physiological conditions, which could influence the amide analog’s pharmacokinetic profile .

Bioactivity :

- Functional group differences may alter target binding affinities. For instance, amides often mimic peptide bonds, making them suitable for enzyme inhibition, while esters may act as prodrugs .

Research Implications

While direct data for the methyl ester oxalate are unavailable, the structural comparison highlights critical trade-offs:

- Drug Design : The ester’s lipophilicity might favor blood-brain barrier penetration, whereas the amide’s stability could extend half-life.

- Material Science : The oxalate salt in both compounds improves crystallinity, aiding purification and characterization .

常见问题

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitutions and esterification. For example, intermediates like piperidinyl derivatives can be synthesized via alkylation or Mitsunobu reactions using 3,5-dimethoxybenzyl alcohol. Optimizing yields (e.g., 78–85%) requires controlling reaction conditions, such as using anhydrous solvents (e.g., acetone with K₂CO₃ as a base) and inert atmospheres to minimize side reactions . Challenges like iodination inefficiency (observed in analogous syntheses) may necessitate alternative halogenation strategies or protecting-group chemistry .

Basic: How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:

When physicochemical data are unavailable, prioritize experimental determination:

- Melting Point : Use differential scanning calorimetry (DSC) with a slow heating rate (2°C/min) to avoid decomposition.

- Solubility : Perform shake-flask experiments in buffered solutions (pH 4.6–6.5, mimicking physiological conditions) and analyze via HPLC .

- Stability : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) and monitor degradation by LC-MS .

Advanced: How can polymorphic forms of this compound be identified and characterized?

Methodological Answer:

Polymorph screening involves:

- Crystallization : Use solvent/antisolvent systems (e.g., methanol/water) under varied temperatures.

- Characterization : Employ X-ray diffraction (single-crystal or PXRD) and thermal analysis (TGA/DSC) to differentiate forms.

- Stability Ranking : Compare hygroscopicity and thermal stability across polymorphs. Reference methods from solid-form patents for analogous piperidine derivatives .

Advanced: What analytical methods are validated for quantifying impurities in this compound?

Methodological Answer:

Impurity profiling requires:

- HPLC Method : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) . Detect degradants (e.g., hydrolysis products) at 220–254 nm.

- Reference Standards : Compare retention times and MS/MS spectra against known impurities like piperazine-linked byproducts .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use OV/AG/P99 respirators for aerosolized particles and nitrile gloves for skin protection .

- Ventilation : Conduct reactions in fume hoods with negative pressure.

- Spill Management : Neutralize acidic oxalate salts with sodium bicarbonate before disposal .

Advanced: How can structure-activity relationships (SARs) be studied for this compound’s derivatives?

Methodological Answer:

- Analog Synthesis : Modify the 3,5-dimethoxybenzyl or piperidine groups via reductive amination or cross-coupling.

- Biological Assays : Test antifungal or receptor-binding activity using microplate assays (e.g., IC₅₀ determination).

- Computational Modeling : Perform DFT studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity, as done for strobilurin analogs .

Advanced: What strategies mitigate instability of the oxalate counterion under varying pH conditions?

Methodological Answer:

- Buffered Formulations : Use pH 4.6 sodium acetate buffers to prevent oxalate dissociation .

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.

- Degradation Monitoring : Track oxalate decomposition via ion chromatography or conductometric titration .

Basic: How can researchers validate the purity of this compound for in vivo studies?

Methodological Answer:

- HPLC-ELSD : Use evaporative light scattering detection to quantify non-UV-active impurities.

- Elemental Analysis : Confirm stoichiometry of the oxalate salt (e.g., C, H, N content within ±0.4% of theoretical) .

- Residual Solvents : Perform GC headspace analysis per ICH Q3C guidelines .

Advanced: What computational tools predict the compound’s metabolic pathways?

Methodological Answer:

- In Silico Metabolism : Use software like MetaSite to identify likely Phase I/II modification sites (e.g., ester hydrolysis or piperidine N-oxidation).

- Docking Studies : Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict inhibition/induction risks .

Basic: How should conflicting solubility data from different sources be resolved?

Methodological Answer:

- Standardized Protocols : Replicate solubility tests in USP buffer solutions (pH 1.2, 4.5, 6.8) at 25°C and 37°C.

- Data Reconciliation : Compare results with analogous compounds (e.g., methyl piperazinyl acetates) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。